![molecular formula C30H26N2OS B2684782 2-Benzylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile CAS No. 391228-47-0](/img/structure/B2684782.png)
2-Benzylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Description
2-Benzylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C30H26N2OS and its molecular weight is 462.61. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Studies
Researchers have developed methodologies for the facile synthesis of tetrahydropyrimido and pyridine derivatives, which involve the reaction of key precursors such as amino-tetrahydroquinoline carbonitriles with various reagents. These synthesis processes enable the exploration of structural variations and potential applications of these compounds in different scientific domains (Elkholy & Morsy, 2006); (A. Bakhite et al., 2022).
Analytical Applications
One study has highlighted the use of a methylsulfonylquinoline derivative as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This indicates the potential utility of structurally similar compounds in enhancing detection sensitivity in various analytical techniques (Yoshida, Moriyama, & Taniguchi, 1992).
Biological Activity
Derivatives of tetrahydroquinoline have been evaluated for their antifungal properties, showcasing the potential of these compounds in developing new antifungal agents. This suggests that the compound may also possess interesting biological activities that could be explored further (Gholap et al., 2007).
properties
IUPAC Name |
2-benzylsulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N2OS/c31-19-27-29(24-15-17-25(18-16-24)33-20-22-9-3-1-4-10-22)26-13-7-8-14-28(26)32-30(27)34-21-23-11-5-2-6-12-23/h1-6,9-12,15-18H,7-8,13-14,20-21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVCXTQHQXBQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=CC=C3)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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